
Onx 0912;PR-047
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ONX 0912, also known as oprozomib and formerly PR-047, is a second-generation proteasome inhibitor developed for oral bioavailability. It is a derivative of carfilzomib and is designed to inhibit the chymotrypsin-like activity of the proteasome, which is crucial for protein degradation in cells. This compound has shown significant potential in treating multiple myeloma and other hematologic malignancies .
Métodos De Preparación
ONX 0912 was discovered during a medicinal chemistry effort using tripeptide epoxyketones. The synthesis involves the use of specific tripeptide sequences that are modified to include an epoxyketone moiety, which is essential for its proteasome inhibitory activity . The industrial production methods for ONX 0912 involve large-scale synthesis using these tripeptide sequences, followed by purification and formulation for oral administration .
Análisis De Reacciones Químicas
ONX 0912 undergoes several types of chemical reactions, primarily focusing on its interaction with the proteasome. The compound inhibits the chymotrypsin-like activity of the 20S proteasome subunits β5 and LMP7 with IC50 values of 36 and 82 nM, respectively . The major products formed from these reactions include the inhibition of proteasome activity, leading to the accumulation of proteins that induce apoptosis in cancer cells .
Aplicaciones Científicas De Investigación
ONX 0912 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the ubiquitin-proteasome pathway and its role in protein degradation . In biology, it helps in understanding the mechanisms of cell cycle control, stress response, and apoptosis . In medicine, ONX 0912 is being investigated for its potential to treat multiple myeloma, mantle cell lymphoma, and other hematologic malignancies . Its ability to overcome bortezomib resistance makes it a promising candidate for cancer therapy . In industry, ONX 0912 is used in the development of new proteasome inhibitors and other therapeutic agents .
Mecanismo De Acción
ONX 0912 exerts its effects by selectively inhibiting the chymotrypsin-like activity of the proteasome. This inhibition leads to the accumulation of ubiquitinated proteins, which triggers apoptosis in cancer cells . The molecular targets of ONX 0912 include the β5 subunit of the constitutive proteasome and the LMP7 subunit of the immunoproteasome . The pathways involved in its mechanism of action include the activation of caspase-3, caspase-8, and caspase-9, as well as the inhibition of angiogenesis and cell migration .
Comparación Con Compuestos Similares
ONX 0912 is similar to other proteasome inhibitors such as bortezomib, carfilzomib, and marizomib. it has several unique features that set it apart. Unlike bortezomib, which is a boronate peptide, ONX 0912 is an epoxyketone derivative, making it structurally distinct . It also has the added benefit of being orally bioavailable, unlike carfilzomib, which requires intravenous administration . Marizomib, another proteasome inhibitor, is a beta-lactone non-selective inhibitor, whereas ONX 0912 is selective for the chymotrypsin-like activity of the proteasome . These unique features make ONX 0912 a promising candidate for cancer therapy, particularly in cases where other proteasome inhibitors have failed .
Similar Compounds
- Bortezomib
- Carfilzomib
- Marizomib
- Ixazomib
Propiedades
Fórmula molecular |
C25H32N4O7S |
|---|---|
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
N-[3-methoxy-1-[[3-methoxy-1-[[1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C25H32N4O7S/c1-15-26-11-20(37-15)24(33)29-19(13-35-4)23(32)28-18(12-34-3)22(31)27-17(21(30)25(2)14-36-25)10-16-8-6-5-7-9-16/h5-9,11,17-19H,10,12-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t17?,18?,19?,25-/m1/s1 |
Clave InChI |
SWZXEVABPLUDIO-OLJAAXSCSA-N |
SMILES isomérico |
CC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)[C@]3(CO3)C |
SMILES canónico |
CC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![CarbaMic acid, N-[(1S)-2-[[4-[3-[5-chloro-3-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-fluorophenyl]-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester](/img/structure/B14795023.png)
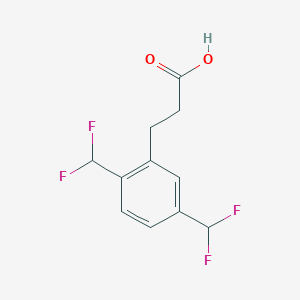
![(8R,9R,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14795031.png)
![N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14795036.png)
![2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14795037.png)
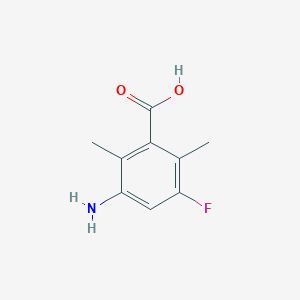
![7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol](/img/structure/B14795056.png)
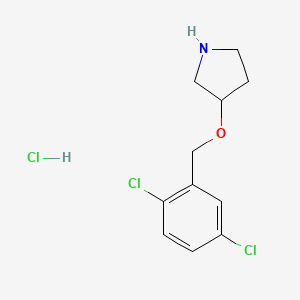
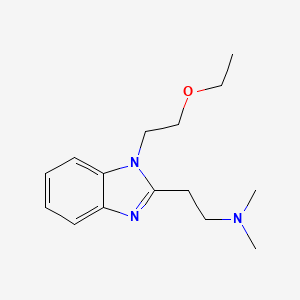
![8,8'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(3-oxa-8-azabicyclo[3.2.1]octane)](/img/structure/B14795070.png)
![tert-butyl N-[2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbamate](/img/structure/B14795079.png)

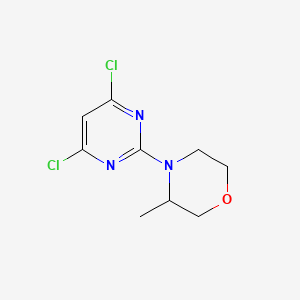
![methyl 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B14795106.png)
